An In-Depth Technical Guide to Boc-NHCH2CH2-PEG1-azide for Researchers and Drug Development Professionals
An In-Depth Technical Guide to Boc-NHCH2CH2-PEG1-azide for Researchers and Drug Development Professionals
Introduction
Boc-NHCH2CH2-PEG1-azide, with CAS number 176220-30-7, is a heterobifunctional linker molecule widely employed in the fields of bioconjugation, drug delivery, and proteomics.[1] This technical guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols for its use, catering to researchers, scientists, and professionals in drug development.
Core Concepts and Chemical Properties
Boc-NHCH2CH2-PEG1-azide is characterized by three key functional components: a tert-butoxycarbonyl (Boc) protected amine, a short polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide (B81097) group.[2] The Boc group provides a stable protecting group for the primary amine, which can be selectively removed under acidic conditions, allowing for subsequent conjugation reactions.[2] The single PEG unit enhances the solubility and reduces steric hindrance of the molecule.[2] The azide moiety is a versatile functional group for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, enabling the efficient and specific formation of stable triazole linkages.[1][3]
| Property | Value | Reference |
| CAS Number | 176220-30-7 | |
| Molecular Formula | C₉H₁₈N₄O₃ | [4] |
| Molecular Weight | 230.26 g/mol | [4] |
| Appearance | Liquid | [1] |
| Color | Colorless to light yellow | [1] |
| SMILES | CC(C)(C)OC(=O)NCCOCCN=[N+]=[N-] | [4] |
| Storage | Pure form: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [1] |
Applications in Research and Drug Development
The unique trifunctional nature of Boc-NHCH2CH2-PEG1-azide makes it a valuable tool in several advanced research and development areas:
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PROTAC (Proteolysis Targeting Chimera) Synthesis: This molecule is a key building block for the synthesis of PROTACs, which are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation.[1][5] The Boc-protected amine can be deprotected and coupled to a ligand for an E3 ligase, while the azide group can be "clicked" to an alkyne-modified ligand for the target protein of interest. The PEG linker plays a crucial role in optimizing the distance and orientation between the two ligands for efficient ternary complex formation.[6]
-
Bioconjugation and "Click Chemistry": The azide functionality allows for the straightforward and highly efficient conjugation of this linker to molecules containing alkyne groups via CuAAC.[1][3] This is widely used to attach this linker to proteins, peptides, nucleic acids, and other biomolecules for various applications, including labeling, imaging, and diagnostics.[7][8]
-
Drug Delivery and PEGylation: The incorporation of the PEG spacer can improve the pharmacokinetic properties of conjugated molecules by increasing their solubility and stability and reducing their immunogenicity.[6][8]
Experimental Protocols
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general method for conjugating Boc-NHCH2CH2-PEG1-azide to an alkyne-containing molecule.
Materials:
-
Boc-NHCH2CH2-PEG1-azide
-
Alkyne-functionalized molecule (e.g., a protein, peptide, or small molecule)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper(I)-stabilizing ligand
-
Solvent (e.g., DMSO, water, or a mixture)
-
Reaction vessel
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of Boc-NHCH2CH2-PEG1-azide in DMSO.
-
Prepare a 10 mM stock solution of the alkyne-functionalized molecule in a compatible solvent.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (freshly prepared).
-
Prepare a 50 mM stock solution of THPTA or TBTA in DMSO/water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-functionalized molecule (1 equivalent).
-
Add Boc-NHCH2CH2-PEG1-azide (1.1 to 1.5 equivalents).
-
Add the copper(I)-stabilizing ligand (e.g., THPTA) to a final concentration of 1-5 mM.
-
Add CuSO₄ to a final concentration of 0.1-1 mM.
-
Vortex the mixture gently.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5-10 mM.
-
Vortex the mixture again.
-
Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS or other suitable analytical techniques.
-
-
Purification:
-
Upon completion, the reaction mixture can be purified by methods such as size-exclusion chromatography, dialysis, or HPLC to remove excess reagents and the copper catalyst.
-
Expected Yield: CuAAC reactions are known for their high efficiency, with yields often exceeding 90%.
Protocol 2: Synthesis of a PROTAC Precursor using Boc-NHCH2CH2-PEG1-azide
This protocol outlines the initial steps in synthesizing a PROTAC, involving the deprotection of the Boc group and coupling to an E3 ligase ligand.
Materials:
-
Boc-NHCH2CH2-PEG1-azide
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
E3 ligase ligand with a carboxylic acid functionality (e.g., a derivative of pomalidomide)
-
Coupling reagent (e.g., HATU, HBTU)
-
Base (e.g., DIPEA)
-
Anhydrous DMF or DMSO
Procedure:
-
Boc Deprotection:
-
Dissolve Boc-NHCH2CH2-PEG1-azide in a solution of 20-50% TFA in DCM.
-
Stir the reaction at room temperature for 30-60 minutes.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, remove the solvent and TFA under reduced pressure. The resulting amine salt is often used directly in the next step.
-
-
Amide Coupling to E3 Ligase Ligand:
-
Dissolve the deprotected amine-PEG-azide and the E3 ligase ligand (1 equivalent) in anhydrous DMF or DMSO.
-
Add the coupling reagent (e.g., HATU, 1.1 equivalents) and the base (e.g., DIPEA, 2-3 equivalents).
-
Stir the reaction at room temperature for 2-12 hours.
-
Monitor the reaction progress by LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, the mixture can be diluted with an appropriate organic solvent and washed with aqueous solutions to remove excess reagents.
-
The crude product is then purified by flash chromatography or preparative HPLC to yield the E3 ligase ligand-linker conjugate.
-
Mandatory Visualizations
Caption: Synthetic workflow for a PROTAC using Boc-NHCH2CH2-PEG1-azide.
Caption: Mechanism of action for a PROTAC-mediated protein degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Boc-NHCH2CH2-PEG1-azide [myskinrecipes.com]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Boc-NHCH2CH2-PEG1-azide | 176220-30-7 - 乐研试剂 [leyan.com]
- 5. resources.tocris.com [resources.tocris.com]
- 6. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 7. researchgate.net [researchgate.net]
- 8. Advances in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
